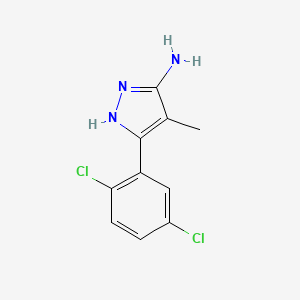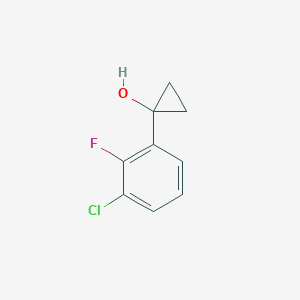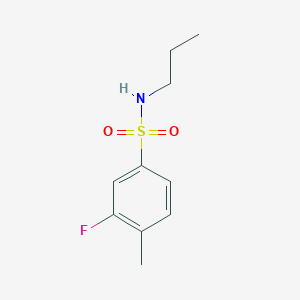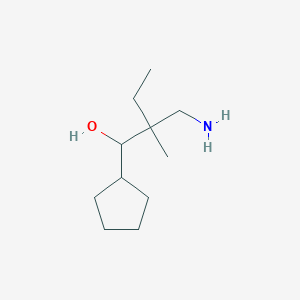
tert-Butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals It is characterized by its unique stereochemistry, with two chiral centers at the 2 and 4 positions of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and acetyl chloride.
Introduction of the Acetyl Group: The acetyl group is introduced at the 4-position of the piperidine ring through an acetylation reaction using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions due to its structural similarity to biologically active piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
相似化合物的比较
Similar Compounds
- rac-tert-butyl (2R,4R)-4-amino-2-phenylpiperidine-1-carboxylate
- rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Uniqueness
rac-tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
属性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
tert-butyl (2R,4R)-4-acetyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-9-8-11(10(2)15)6-7-14(9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t9-,11-/m1/s1 |
InChI 键 |
ZIOZNSPMWUCPKG-MWLCHTKSSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)C |
规范 SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)





